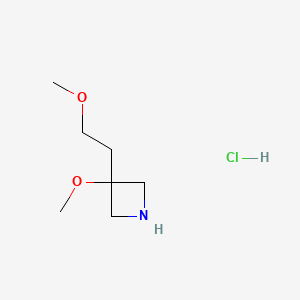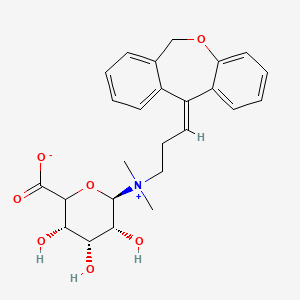
Doxepin-N-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doxepin-N-beta-D-Glucuronide is a metabolite of Doxepin, a tricyclic antidepressant drug. It is formed in the liver through the process of glucuronidation, which involves the addition of a glucuronic acid molecule to the parent compound. This compound is significant in the metabolism of Doxepin, aiding in its excretion from the body.
Métodos De Preparación
Análisis De Reacciones Químicas
Doxepin-N-beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to the nitrogen atom of Doxepin, forming a quaternary ammonium-linked glucuronide . The major product of this reaction is this compound itself. Common reagents used in this reaction include glucuronic acid and UDP-glucuronosyltransferase enzymes .
Aplicaciones Científicas De Investigación
Doxepin-N-beta-D-Glucuronide has several scientific research applications. It is used in pharmacokinetic studies to understand the metabolism and excretion of Doxepin . Additionally, it is employed in the development of analytical methods for detecting Doxepin and its metabolites in biological samples . This compound is also significant in the study of drug interactions and the role of glucuronidation in drug metabolism .
Mecanismo De Acción
The mechanism of action of Doxepin-N-beta-D-Glucuronide is primarily related to its role as a metabolite of Doxepin. Doxepin itself acts as a serotonin and noradrenaline reuptake inhibitor, which contributes to its antidepressant and anxiolytic effects . The glucuronidation of Doxepin to form this compound facilitates its excretion from the body, thereby regulating the levels of the active drug in the system .
Comparación Con Compuestos Similares
Doxepin-N-beta-D-Glucuronide can be compared with other glucuronide metabolites of tricyclic antidepressants, such as dosulepin and clomipramine . These compounds also undergo glucuronidation, forming similar quaternary ammonium-linked glucuronides . this compound is unique in its specific formation from Doxepin and its role in the metabolism of this particular antidepressant.
Similar Compounds:Propiedades
Fórmula molecular |
C25H29NO7 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
(3S,4R,5R,6R)-6-[[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H29NO7/c1-26(2,24-22(29)20(27)21(28)23(33-24)25(30)31)13-7-11-17-16-9-4-3-8-15(16)14-32-19-12-6-5-10-18(17)19/h3-6,8-12,20-24,27-29H,7,13-14H2,1-2H3/b17-11+/t20-,21+,22-,23?,24-/m1/s1 |
Clave InChI |
HIWVLLQQFXUDIX-MSBDJBBOSA-N |
SMILES isomérico |
C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[C@H]4[C@@H]([C@@H]([C@@H](C(O4)C(=O)[O-])O)O)O |
SMILES canónico |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


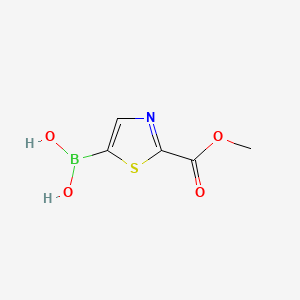
![rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13452050.png)
![2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid](/img/structure/B13452058.png)
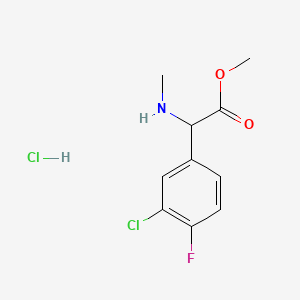

![4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride](/img/structure/B13452072.png)
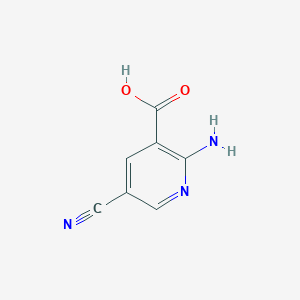
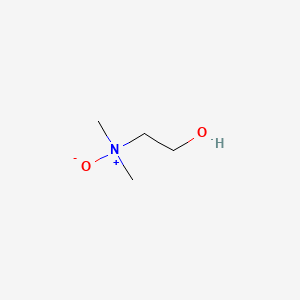

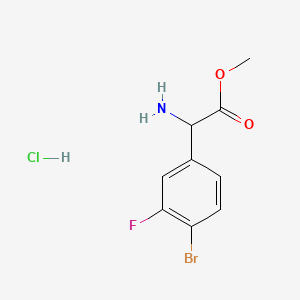
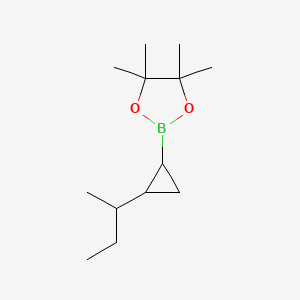
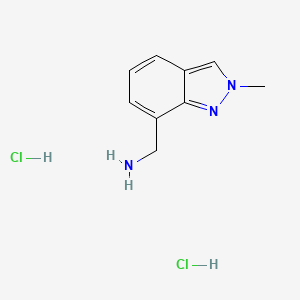
![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)
